2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
Description
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is an organic compound with significant applications in various fields of chemistry. It is known for its unique chemical properties, particularly its ability to act as a strong electrophile in various reactions. This compound is often used in organic synthesis due to its stability and reactivity.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-7-2-4-8(5-3-7)9(14)6-17-18(15,16)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGISBGPCZNHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40801210 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40801210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647862-22-4 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40801210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate typically involves the reaction of 4-methylacetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process is also scaled up, often involving automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it acts as an excellent leaving group in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound .
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate involves its role as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl trifluoromethanesulfonate: Similar in structure but lacks the oxoethyl group.
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulfonate: Contains additional halogen atoms, which can alter its reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is unique due to the presence of both the oxoethyl and trifluoromethanesulfonate groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis .
Biological Activity
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate, a sulfonate ester, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethanesulfonate group, which is known for its reactivity and ability to act as an electrophilic species in various chemical reactions.
- IUPAC Name: 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
- Molecular Formula: C10H10F3O3S
- Molecular Weight: 296.25 g/mol
- CAS Number: Not specified in the current literature.
The biological activity of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate moiety can facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or receptor binding. This compound may influence pathways related to cell signaling, apoptosis, and inflammation.
Biological Activity Overview
Research indicates that 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : The compound has shown promise in preliminary assays as a potential anticancer agent. Its mechanism may involve the inhibition of specific cancer cell proliferation pathways.
- Enzyme Inhibition : Studies have indicated that it can inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Study: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be within the range of 10-50 µg/mL, indicating potential for therapeutic applications in treating bacterial infections.
Case Study: Anticancer Activity
In vitro assays performed on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied across different cell lines, with some showing sensitivity at concentrations as low as 20 µM. Further mechanistic studies are required to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
